molecular formula C8H4ClN3OS3 B3035283 6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide CAS No. 306980-52-9

6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide

Cat. No.: B3035283
CAS No.: 306980-52-9
M. Wt: 289.8 g/mol
InChI Key: KSPMLGBCYNXPHZ-UHFFFAOYSA-N
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Description

6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide is a chemical compound known for its unique structure and potential applications in various fields. It contains a nicotinamide moiety substituted with a 6-chloro group and a 3-thioxo-3H-1,2,4-dithiazol-5-yl group. This compound is of interest due to its potential biological activities and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide typically involves the reaction of 6-chloronicotinic acid with thiosemicarbazide under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dithiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide
  • 6-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)pyridine-3-carboxamide
  • 3-pyridinecarboxamide, 6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-CAS

Uniqueness

6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide is unique due to its specific substitution pattern and the presence of both a nicotinamide and a dithiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3OS3/c9-5-2-1-4(3-10-5)6(13)11-7-12-8(14)16-15-7/h1-3H,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPMLGBCYNXPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NC2=NC(=S)SS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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